molecular formula C11H15N B13053222 (1R)-1-(4-Ethylphenyl)prop-2-enylamine

(1R)-1-(4-Ethylphenyl)prop-2-enylamine

Cat. No.: B13053222
M. Wt: 161.24 g/mol
InChI Key: NHEJVLNNXBSWOX-LLVKDONJSA-N
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Description

(1R)-1-(4-Ethylphenyl)prop-2-enylamine is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This particular compound features a phenyl group substituted with an ethyl group at the para position and an allylamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(4-Ethylphenyl)prop-2-enylamine can be achieved through several methods:

    Reductive Amination: This involves the reaction of 4-ethylbenzaldehyde with allylamine in the presence of a reducing agent such as sodium cyanoborohydride.

    Grignard Reaction: The reaction of 4-ethylbenzyl chloride with allylmagnesium bromide followed by amination.

    Catalytic Hydrogenation: Hydrogenation of 4-ethylcinnamaldehyde in the presence of ammonia and a suitable catalyst.

Industrial Production Methods

Industrial production methods may involve large-scale reductive amination or catalytic hydrogenation processes, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically forming corresponding imines or nitriles.

    Reduction: Reduction can convert the compound into saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Imines, nitriles.

    Reduction: Saturated amines.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

(1R)-1-(4-Ethylphenyl)prop-2-enylamine may have applications in various fields:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in the study of amine receptors.

    Medicine: Possible precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals.

Mechanism of Action

The mechanism of action for (1R)-1-(4-Ethylphenyl)prop-2-enylamine would depend on its specific application. In biological systems, it may interact with amine receptors or enzymes, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-(4-Methylphenyl)prop-2-enylamine
  • (1R)-1-(4-Isopropylphenyl)prop-2-enylamine
  • (1R)-1-(4-Butylphenyl)prop-2-enylamine

Uniqueness

The presence of the ethyl group at the para position may influence the compound’s reactivity and interaction with biological targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

(1R)-1-(4-ethylphenyl)prop-2-en-1-amine

InChI

InChI=1S/C11H15N/c1-3-9-5-7-10(8-6-9)11(12)4-2/h4-8,11H,2-3,12H2,1H3/t11-/m1/s1

InChI Key

NHEJVLNNXBSWOX-LLVKDONJSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)[C@@H](C=C)N

Canonical SMILES

CCC1=CC=C(C=C1)C(C=C)N

Origin of Product

United States

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